2-Trifluoromethyl-2-propanol

Radiochemistry Nucleophilic Fluorination PET Imaging

2-Trifluoromethyl-2-propanol (CAS 507-52-8), a fluorinated tertiary alcohol with the formula C4H7F3O, serves as a critical synthetic intermediate, solvent, and reagent in diverse research and industrial applications. Its molecular structure, featuring a trifluoromethyl group and a tertiary hydroxyl moiety, imparts a unique combination of steric bulk, hydrogen-bonding capacity, and chemical stability.

Molecular Formula C4H7F3O
Molecular Weight 128.09 g/mol
CAS No. 507-52-8
Cat. No. B1293914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl-2-propanol
CAS507-52-8
Molecular FormulaC4H7F3O
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESCC(C)(C(F)(F)F)O
InChIInChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
InChIKeyOCGWWLDZAFOHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Trifluoromethyl-2-propanol (CAS 507-52-8) Procurement and Research Applications Overview


2-Trifluoromethyl-2-propanol (CAS 507-52-8), a fluorinated tertiary alcohol with the formula C4H7F3O, serves as a critical synthetic intermediate, solvent, and reagent in diverse research and industrial applications . Its molecular structure, featuring a trifluoromethyl group and a tertiary hydroxyl moiety, imparts a unique combination of steric bulk, hydrogen-bonding capacity, and chemical stability . This compound is a colorless liquid with a density of 1.17 g/mL at 25°C and a boiling point of 83°C . It finds primary use in pharmaceutical development as a key intermediate and as a specialized solvent in nucleophilic fluorination and polymerization reactions .

Why 2-Trifluoromethyl-2-propanol Cannot Be Readily Substituted by Other Tertiary Alcohols in Key Applications


2-Trifluoromethyl-2-propanol exhibits distinct performance characteristics compared to other tertiary alcohols like tert-butanol (t-BuOH) and tert-amyl alcohol. Simple substitution can lead to significant reductions in reaction yield and selectivity, or even complete reaction failure, due to the compound's unique balance of steric bulk, electronic properties, and hydrogen-bonding capabilities [1]. For instance, in nucleophilic fluorination, the presence of the trifluoromethyl group in 2-trifluoromethyl-2-propanol significantly enhances reaction rates and selectivity for the desired monofluorinated product, whereas the commonly used hexafluoroisopropanol (HFIP) promotes undesired side reactions [2]. Furthermore, in polymer synthesis, it is the only solvent that balances monomer, polymer, and catalyst solubility while preventing detrimental transesterification, a problem encountered with many other solvent systems [1]. Therefore, generic substitution is not a viable option when these performance metrics are critical.

Quantitative Performance Differentiators for 2-Trifluoromethyl-2-propanol vs. Key Comparators


Superior Yield and Rate in Nucleophilic Fluorination Compared to HFIP

In nucleophilic fluorination of a primary alkyl bromide, 2-trifluoromethyl-2-propanol (TBOH-F3) demonstrates significantly higher yield and faster kinetics than the widely used hexafluoroisopropanol (HFIP). TBOH-F3 achieved a 78% fluorination yield in 6 hours at 82 °C with minimal elimination byproduct (8% E2 yield), whereas HFIP was the least effective alcohol for monofluorination and led to large amounts of ether side products due to its higher acidity [1].

Radiochemistry Nucleophilic Fluorination PET Imaging

Optimal Solvent for Controlled Radical Polymerization of Semi-Fluorinated Monomers

In photo-mediated atom transfer radical polymerization (ATRP) of semi-fluorinated (meth)acrylates, 2-trifluoromethyl-2-propanol is identified as the unique solvent that optimally balances monomer, polymer, and catalyst solubility while completely eliminating transesterification, a common detrimental side reaction [1]. This enables controlled polymerization with narrow molar mass distributions (Đ ≈ 1.1) and high end-group fidelity even at >95% monomer conversion, a result not achievable with conventional solvents [1].

Polymer Chemistry ATRP Material Science

Differential Performance in [18F]Fluorothymidine ([18F]FLT) Synthesis

A comparative study of [18F]fluorination yields for [18F]fluorothymidine ([18F]FLT) in various alcohol solvents found that while most tertiary alcohols (e.g., t-BuOH, t-amyl alcohol, thexyl alcohol) provided >85% yield, 2-trifluoromethyl-2-propanol was a notable exception with a different performance profile [1]. This distinct behavior highlights that it cannot be considered interchangeable with other tertiary alcohols, and its use must be optimized for the specific substrate and conditions [1].

Radiochemistry PET Tracer Nucleophilic Substitution

Key Intermediate in Synthesis of Energetic Material Precursors

2-Trifluoromethyl-2-propanol undergoes nitration to form [2-(trifluoromethyl)-2-propyl nitrate] . This nitrate ester is a key intermediate in the synthesis of fluorinated energetic materials . This specific reactivity is enabled by the presence of the tertiary alcohol and the electron-withdrawing trifluoromethyl group, which directs the nitration and stabilizes the resulting product.

Energetic Materials Organic Synthesis Nitration

Primary Application Scenarios for 2-Trifluoromethyl-2-propanol Based on Quantitative Evidence


High-Yield 18F-Radiolabeling for PET Tracer Synthesis

As demonstrated by Ávila et al., 2-trifluoromethyl-2-propanol is the superior choice for achieving high yields and fast kinetics in the nucleophilic fluorination of alkyl bromides, a critical step in 18F-radiolabeling for PET imaging [1]. Its use minimizes undesirable side reactions that plague other fluorinated alcohols like HFIP, directly contributing to higher radiochemical purity and reduced synthesis time [1].

Synthesis of Well-Defined Semi-Fluorinated Polymers via ATRP

As shown by Discekici et al., 2-trifluoromethyl-2-propanol is an enabling solvent for the controlled polymerization of semi-fluorinated (meth)acrylates [2]. It uniquely balances the solubility of all reaction components and suppresses transesterification, allowing for the creation of complex macromolecular architectures with narrow dispersity and high end-group fidelity, which are essential for advanced material applications [2].

Precursor for Fluorinated Energetic Materials

The established nitration of 2-trifluoromethyl-2-propanol to form [2-(trifluoromethyl)-2-propyl nitrate] makes it a direct precursor for fluorinated energetic materials and derivatives . This pathway is a key differentiator from non-fluorinated analogs and provides a reliable route to specialty chemicals with enhanced performance characteristics.

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